molecular formula C19H29F3N2O2 B3818801 7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one

7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one

Cat. No. B3818801
M. Wt: 374.4 g/mol
InChI Key: ZAHAVWIDGMZXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for B-cell malignancies and autoimmune disorders.

Mechanism of Action

7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one works by inhibiting BTK, a key component of the B-cell receptor signaling pathway. BTK is essential for B-cell development and survival, and its dysregulation has been implicated in the pathogenesis of various B-cell malignancies and autoimmune disorders. By inhibiting BTK, 7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one blocks the downstream signaling pathways that promote B-cell proliferation and survival, leading to the death of malignant B-cells.
Biochemical and Physiological Effects:
7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, both in vitro and in vivo. It also inhibits the proliferation and migration of malignant B-cells, and enhances the activity of immune effector cells such as natural killer (NK) cells and T-cells. In addition, 7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the production of pro-inflammatory cytokines, which play a role in the pathogenesis of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of 7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one is its specificity for BTK, which reduces the risk of off-target effects and toxicity. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, 7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one has some limitations for lab experiments, including its poor solubility in aqueous solutions and its potential to interact with other compounds in complex biological systems.

Future Directions

There are several potential future directions for research on 7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one. One area of interest is its use in combination with other therapies, such as immune checkpoint inhibitors or chimeric antigen receptor (CAR) T-cell therapy. Another area of interest is its potential use in autoimmune disorders, such as rheumatoid arthritis or lupus. Further research is also needed to optimize the dosing and administration of 7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one, and to identify biomarkers that can predict response to treatment.

Scientific Research Applications

7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

properties

IUPAC Name

7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29F3N2O2/c20-19(21,22)9-7-16(25)24-12-10-18(14-24)8-4-11-23(17(18)26)13-15-5-2-1-3-6-15/h15H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHAVWIDGMZXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CN2CCCC3(C2=O)CCN(C3)C(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one
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7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 5
7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one
Reactant of Route 6
7-(cyclohexylmethyl)-2-(4,4,4-trifluorobutanoyl)-2,7-diazaspiro[4.5]decan-6-one

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